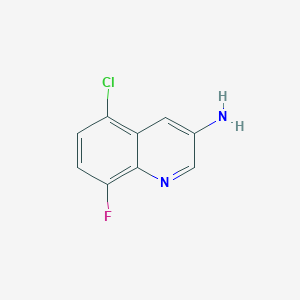

5-Chloro-8-fluoroquinolin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClFN2 |

|---|---|

Molecular Weight |

196.61 g/mol |

IUPAC Name |

5-chloro-8-fluoroquinolin-3-amine |

InChI |

InChI=1S/C9H6ClFN2/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9/h1-4H,12H2 |

InChI Key |

XNPVCYSVZXHULI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1F)N)Cl |

Origin of Product |

United States |

The Enduring Legacy of Quinoline Derivatives in Science

Quinoline (B57606), a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in the realms of chemical biology and medicinal chemistry. nih.govfrontiersin.org Its derivatives have demonstrated a remarkable breadth of biological activities, establishing the quinoline motif as a "privileged structure" in drug discovery. nih.govusc.edu This means that the quinoline framework is a versatile and effective starting point for the design of new therapeutic agents. usc.edu

The rich history of quinoline-based compounds includes a wide array of pharmaceuticals with profound impacts on human health. orientjchem.orgmdpi.com Notable examples range from the antimalarial drug chloroquine (B1663885) to the antibacterial agent ciprofloxacin (B1669076). nih.govnih.gov The versatility of the quinoline scaffold allows for its functionalization at various positions, enabling chemists to fine-tune the biological and physical properties of the resulting molecules. frontiersin.org This adaptability has led to the development of quinoline derivatives with applications as anticancer, anti-inflammatory, antiviral, and neuroprotective agents. nih.govorientjchem.orgnih.gov

Halogenation: a Key Strategy in Modern Chemical Design

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into a molecular structure is a powerful and widely used strategy in contemporary chemical synthesis and design. This process, known as halogenation, can significantly alter a compound's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of halogens on a quinoline (B57606) core has been shown to be particularly effective in enhancing the biological activities of these derivatives. nih.gov

Halogenated quinolines have emerged as a promising class of compounds with potent antibacterial and biofilm-eradicating capabilities. nih.gov The presence and position of halogen substituents on the quinoline scaffold can be systematically varied, allowing for the creation of extensive libraries of analogues with diverse and potent biological profiles. nih.gov This "tunability" is a key advantage in the quest to develop next-generation therapeutics that can overcome challenges such as antibiotic resistance. nih.gov

5 Chloro 8 Fluoroquinolin 3 Amine: a Compound of Growing Interest

Retrosynthetic Analysis for the this compound Scaffold

A primary retrosynthetic disconnection for this compound involves breaking the bonds of the pyridine (B92270) ring, a common strategy for quinoline synthesis. This approach leads back to a substituted aniline (B41778) precursor. Specifically, the C2-C3 and N1-C2 bonds can be disconnected, suggesting a construction based on a suitably substituted o-aminobenzaldehyde or o-aminoketone and a component that provides the remaining two carbons of the quinoline ring. An alternative disconnection at the C4-C4a and N1-C8a bonds points towards a strategy involving the cyclization of an appropriately functionalized aniline derivative.

A key precursor identified through this analysis is a 2-amino-4-chloro-1-fluorobenzene derivative. The challenge then lies in the regioselective introduction of the remaining atoms of the quinoline ring to form the desired isomer. The placement of the chloro and fluoro groups on the benzene (B151609) ring dictates the initial choice of starting materials and subsequent reaction conditions to ensure the correct regiochemistry of the final product.

Classical and Established Synthetic Routes to Halogenated Quinoline Cores

The synthesis of halogenated quinolines has historically relied on several classical named reactions. These methods, while foundational, often require harsh conditions and can produce mixtures of isomers, necessitating difficult purifications. tandfonline.comtandfonline.com

Skraup Synthesis: This method involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. ijpsjournal.com For the synthesis of a halogenated quinoline, a halogen-substituted aniline would be the starting material. However, the strong acidic conditions and high temperatures can lead to low yields and the formation of unwanted byproducts. tandfonline.com A variation of the Skraup synthesis utilizes microwave irradiation in the presence of a catalytic amount of sulfuric acid and glycerol in water, offering a greener approach. tandfonline.com

Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis, using α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid. ijpsjournal.com For instance, the cyclization of anilines with acrolein diethyl acetal (B89532) in the presence of hydrochloric acid can yield quinoline products. chemicalbook.com

Friedländer Synthesis: This is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). ijpsjournal.comacs.org The reaction is typically catalyzed by an acid or a base. Greener alternatives to the traditional Friedländer synthesis have been explored, utilizing environmentally friendly solvents or catalysts. ijpsjournal.com

Combes Quinoline Synthesis: This acid-catalyzed reaction of anilines with β-diketones is another established route to quinolines.

While these methods have been instrumental in the development of quinoline chemistry, their application to the synthesis of specifically substituted compounds like this compound can be limited by regioselectivity issues and the availability of the required precursors.

Advanced and Regioselective Functionalization Strategies for this compound Synthesis

Modern synthetic chemistry offers more precise and efficient methods for constructing the this compound scaffold, focusing on regioselectivity and milder reaction conditions.

Cyclization Reactions for 3-Aminoquinoline (B160951) Formation

The formation of the 3-aminoquinoline core often involves a cyclization step as the key transformation. Recent advancements have focused on developing domino or cascade reactions that build the quinoline ring in a single pot.

One such approach involves the three-component reaction of an aldehyde, an amine, and an alkyne. For instance, a copper-catalyzed one-pot cascade reaction of 2-bromobenzaldehydes with aryl methyl ketones and aqueous ammonia (B1221849) can lead to substituted quinolines. tandfonline.com Another strategy involves the reaction of 2-ethynylanilines with isocyanides, catalyzed by palladium, to afford 4-halo-2-aminoquinolines with good regioselectivity. ias.ac.in

Thermally induced cyclization of linear dipeptides has also been studied as a method for forming cyclic structures, which could potentially be adapted for the synthesis of heterocyclic systems like quinolines. nih.gov Photochemical cyclization of α-amino esters represents another modern approach to forming nitrogen-containing rings. chemrxiv.org

Stereoselective Approaches in Related Quinoline Amine Synthesis

While the target molecule, this compound, is not chiral, stereoselective synthesis is a crucial aspect of modern organic chemistry, particularly in the preparation of bioactive molecules. Quinine, a naturally occurring quinoline alkaloid, has been used as a catalyst in stereoselective reactions, such as the Michael addition of malononitrile (B47326) to α,β-enones. wikipedia.org The principles of stereoselective synthesis developed for other quinoline derivatives can often be adapted to new targets. For example, the synthesis of the core of scyphostatin, a potent inhibitor of neutral sphingomyelinase, utilized a stereoselective reaction of a (-)-quinic acid-derived enone. nih.gov

Metal-Catalyzed Coupling Reactions in Quinoline Scaffold Construction

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules, including quinolines. ias.ac.in These methods offer high efficiency, functional group tolerance, and regioselectivity.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in C-H functionalization and cross-coupling reactions. mdpi.comnih.gov For example, the Suzuki-Miyaura coupling can be employed to introduce aryl or other substituents onto the quinoline core. acs.org One-pot processes that combine cross-coupling with C-H functionalization have been developed, where the quinoline substrate itself can act as a ligand for the palladium catalyst. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are often used for C-N and C-C bond formation. A copper-catalyzed one-pot synthesis of substituted quinolines from anilines and aldehydes has been reported, using molecular oxygen as the oxidant. ias.ac.in

Nickel-Catalyzed Reactions: Nickel catalysts have been shown to be effective for the arylation of quinoline-derived N,O-acetals with aryl boronic acids. rsc.orgprinceton.edu This provides a route to 2-arylated dihydroquinolines.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been used for the regioselective C-H alkylation of quinoline N-oxides at the C-8 position. researchgate.net

Iron-Catalyzed Reactions: Iron catalysts offer a more economical and environmentally friendly alternative to precious metal catalysts. An iron-promoted tandem reaction of anilines with styrene (B11656) oxides has been used to synthesize 3-arylquinolines. organic-chemistry.org

These metal-catalyzed methods provide powerful strategies for the late-stage functionalization of the quinoline scaffold, allowing for the precise introduction of substituents like the chloro and fluoro groups found in this compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.comtandfonline.comacs.org

Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. The use of water, ethanol, ionic liquids, and deep eutectic solvents as reaction media is a key aspect of green quinoline synthesis. tandfonline.com

Catalysis: The use of catalysts, particularly recyclable nanocatalysts, can significantly improve the efficiency and sustainability of quinoline synthesis. nih.gov Formic acid has also been explored as a renewable and biodegradable catalyst. ijpsjournal.com

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in quinoline synthesis, often under solvent-free conditions. tandfonline.comtandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Multicomponent reactions are particularly advantageous in this regard. tandfonline.com

By applying these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Oxidative and Reductive Transformations of the Quinoline Nucleus

The chemical behavior of the quinoline nucleus within this compound under oxidative and reductive conditions is a critical aspect of its reactivity profile. These transformations can selectively modify either the pyridine or the benzene portion of the fused ring system, leading to a diverse array of new chemical entities. The inherent electronic properties of the quinoline ring, influenced by the electron-withdrawing halogen substituents and the electron-donating amine group, dictate the regioselectivity and feasibility of these reactions.

Oxidative Transformations

The quinoline ring system is generally resistant to oxidation. pharmaguideline.com However, under specific conditions, oxidative reactions can be induced.

One of the primary oxidative transformations of quinolines involves the nitrogen atom of the pyridine ring to form quinoline N-oxides. rsc.org This reaction is typically achieved using peroxy acids. The formation of an N-oxide significantly alters the electronic distribution within the quinoline ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. rsc.orgnih.gov For instance, quinoline N-oxides can be starting materials for various transformations including oxidations, deoxygenations, and cycloadditions. rsc.org

Under vigorous oxidative conditions, such as treatment with potassium permanganate (B83412), the benzene ring of the quinoline nucleus can be cleaved. pharmaguideline.comresearchgate.net This process typically results in the formation of pyridine-2,3-dicarboxylic acid, also known as quinolinic acid. wikipedia.org The stability of the pyridine ring under these conditions is noteworthy. pharmaguideline.com

Another avenue for the functionalization of the quinoline core is through the oxidation of tetrahydroquinoline intermediates. Tetrahydroquinolines, which can be formed via the reduction of quinolines, can be oxidized to the corresponding fully aromatic quinoline. nih.gov Various oxidizing agents, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and manganese dioxide, have been employed for this transformation, with manganese dioxide often providing cleaner reactions and higher yields. nih.gov

A notable example of a biologically active quinoline derivative formed through metabolic oxidation is 4-nitroquinoline (B1605747) 1-oxide (4NQO). While not a direct transformation of the parent quinoline, its metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO), is a potent carcinogen that forms adducts with DNA. wikipedia.org

| Oxidative Transformation | Reagent(s) | Product(s) | Reference(s) |

| N-Oxidation | Peroxy acids | Quinoline N-oxide | rsc.org |

| Ring Cleavage | Potassium permanganate (KMnO₄) | Quinolinic acid | pharmaguideline.comresearchgate.netwikipedia.org |

| Aromatization (from tetrahydroquinoline) | Manganese dioxide (MnO₂), DDQ | Quinoline | nih.gov |

Reductive Transformations

The reduction of the quinoline nucleus can proceed with varying degrees of selectivity, depending on the choice of reducing agent and reaction conditions. These reductions can target either the pyridine ring, the benzene ring, or both.

Catalytic hydrogenation is a widely employed method for the reduction of quinolines. The use of catalysts such as platinum, palladium, or ruthenium on various supports can lead to the selective hydrogenation of the pyridine ring to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. pharmaguideline.comcuni.czfudan.edu.cnacs.org For instance, gold nanoparticles supported on TiO2 have been shown to effectively catalyze the chemoselective hydrogenation of functionalized quinolines to their corresponding tetrahydroquinolines under mild conditions. fudan.edu.cn This method is notable for its tolerance of various functional groups, including halogens. fudan.edu.cn Similarly, Co-graphene composites have demonstrated high efficacy in the hydrogenation of quinolines, with yields of 1,2,3,4-tetrahydroquinolines reaching 90-100%. cuni.cz

The choice of catalyst and conditions can also influence the enantioselectivity of the hydrogenation, which is crucial for the synthesis of chiral tetrahydroquinolines, many of which are important building blocks for pharmaceuticals. acs.orgpku.edu.cn Chiral cationic ruthenium catalysts have been successfully used for the highly enantioselective hydrogenation of a variety of quinoline derivatives. acs.orgpku.edu.cn

Interestingly, under certain conditions, the carbocyclic (benzene) ring of the quinoline can be selectively reduced. For example, using a Ru(η3-methallyl)2(cod)–PhTRAP catalyst system, quinolines can be hydrogenated to give 5,6,7,8-tetrahydroquinolines. rsc.org Selective reduction of the benzene ring can also be achieved in an acidic medium. pharmaguideline.comacs.org

Alternative reduction methods include the use of hydrosilanes in the presence of a catalyst. For example, TiO2-supported gold nanoparticles can catalyze the reduction of quinolines to 1,2,3,4-tetrahydroquinolines using hydrosilanes and ethanol. researchgate.net Another approach involves the use of iodine as a catalyst with hydroboranes as the reducing agent, which proceeds under mild conditions with good functional group tolerance. rsc.org

Complete reduction of both the pyridine and benzene rings to form decahydroquinoline (B1201275) can be achieved using more forceful conditions, such as tin and hydrochloric acid or strong metal catalysts like palladium with hydrogen. vedantu.comyoutube.com

| Reductive Transformation | Reagent(s)/Catalyst | Product(s) | Reference(s) |

| Selective Pyridine Ring Reduction | H₂, Au/TiO₂ | 1,2,3,4-Tetrahydroquinoline | fudan.edu.cnresearchgate.net |

| Selective Pyridine Ring Reduction | H₂, Co-Graphene | 1,2,3,4-Tetrahydroquinoline | cuni.cz |

| Enantioselective Pyridine Ring Reduction | H₂, Chiral Ru catalysts | Chiral 1,2,3,4-Tetrahydroquinolines | acs.orgpku.edu.cn |

| Selective Benzene Ring Reduction | H₂, Ru(η3-methallyl)2(cod)–PhTRAP | 5,6,7,8-Tetrahydroquinoline | rsc.org |

| Complete Reduction | Sn, HCl or H₂, Pd | Decahydroquinoline | vedantu.comyoutube.com |

| Iodine-Catalyzed Reduction | I₂, HBpin | Tetrahydroquinoline | rsc.org |

Computational and Theoretical Investigations of 5 Chloro 8 Fluoroquinolin 3 Amine

Quantum Chemical Studies on Electronic Structure and Aromaticity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and aromaticity of molecules like 5-Chloro-8-fluoroquinolin-3-amine. kfupm.edu.saresearchgate.net By solving the Schrödinger equation for the molecule, albeit with approximations, we can gain insights into the distribution of electrons and the energies of molecular orbitals.

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to influence these orbital energies significantly.

Furthermore, quantum chemical methods can quantify the aromaticity of the quinoline (B57606) ring system. Aromaticity is a key factor in the stability and reactivity of the molecule. Indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can be calculated to provide a quantitative measure of the aromatic character of both the benzene (B151609) and pyridine (B92270) rings within the quinoline scaffold. The substitution pattern with both a halogen and a fluoro group will likely modulate the electron density and, consequently, the aromaticity of the system.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

| NICS(1) Benzene Ring | -9.5 ppm | Indicates the degree of aromaticity of the benzene portion. |

| NICS(1) Pyridine Ring | -7.2 ppm | Indicates the degree of aromaticity of the pyridine portion. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum chemical studies provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape and stability over time. researchgate.netnih.gov By simulating the movements of atoms and bonds based on a force field, MD can reveal the preferred three-dimensional arrangements of this compound and the flexibility of its structure.

For this particular molecule, a key area of conformational analysis would be the rotation around the C3-NH2 bond. MD simulations can track the dihedral angle of the amine group relative to the quinoline ring, identifying the most stable rotamers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological targets.

Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the MD trajectory to assess the stability of the molecule. nih.govmdpi.com A stable conformation will exhibit low RMSD values over the simulation time, while RMSF can pinpoint which parts of the molecule are more flexible.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound

| Parameter | Typical Value Range | Interpretation |

| Average RMSD | 1.0 - 2.5 Å | Indicates the overall structural stability during the simulation. |

| Average RMSF of Quinoline Core | 0.5 - 1.0 Å | Shows the rigidity of the bicyclic ring system. |

| Average RMSF of Amine Group | 1.5 - 3.0 Å | Highlights the flexibility of the exocyclic amine substituent. |

| Radius of Gyration (Rg) | 4.5 - 5.0 Å | Provides a measure of the molecule's compactness. |

Note: This table presents typical ranges for these parameters in MD simulations of small molecules and is for illustrative purposes.

Prediction of Reactivity and Reaction Pathways via Computational Models

Computational models can be powerful tools for predicting the chemical reactivity of this compound and mapping out potential reaction pathways. doaj.orgarxiv.org By analyzing the electronic properties calculated through quantum chemistry, we can identify the most likely sites for electrophilic and nucleophilic attack.

For instance, the distribution of electrostatic potential on the molecular surface can highlight regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. Fukui functions, another descriptor derived from DFT, can provide a more quantitative prediction of local reactivity. In this compound, the nitrogen atom in the quinoline ring and the exocyclic amine group are expected to be key reactive centers. The presence of the deactivating chloro and fluoro groups will also influence the reactivity of the aromatic rings towards electrophilic substitution.

Machine learning models trained on large datasets of chemical reactions are also emerging as a way to predict reaction outcomes with high accuracy. doaj.orgmit.edu By inputting the structure of this compound, these models could suggest potential reactants and conditions for various transformations.

Table 3: Predicted Reactivity Sites in this compound

| Position | Predicted Reactivity | Rationale |

| N1 (Quinoline) | Nucleophilic | Lone pair of electrons on the nitrogen atom. |

| C2 | Electrophilic | Influenced by the nitrogen atom and potential for activation. |

| N (Amine) | Nucleophilic | Lone pair of electrons on the nitrogen atom. |

| C4 | Electrophilic | Potential site for substitution, influenced by the amine group. |

| C6, C7 | Electrophilic | Positions on the benzene ring susceptible to electrophilic attack. |

Note: This table is a qualitative prediction based on general principles of quinoline chemistry.

Ligand-Target Docking and Binding Affinity Predictions (Computational Chemical Biology)

In the realm of computational chemical biology, molecular docking is a key technique used to predict how a small molecule like this compound might bind to a biological target, such as a protein receptor or enzyme. mdpi.comnih.govresearchgate.net This method involves computationally placing the ligand into the binding site of the target and scoring the different poses based on their predicted binding affinity.

The results of a docking study can provide valuable information about the potential biological activity of the compound. For this compound, docking could be used to screen for potential protein targets or to optimize its structure to improve binding to a known target. The predicted binding mode can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. nih.gov

The binding affinity is typically reported as a docking score or a predicted inhibition constant (Ki). A lower docking score generally indicates a more favorable binding interaction. nih.gov

Table 4: Hypothetical Docking Results for this compound with a Kinase Target

| Parameter | Predicted Value | Interpretation |

| Docking Score | -8.5 kcal/mol | A strong predicted binding affinity to the target. |

| Predicted Ki | 250 nM | A low predicted inhibition constant, suggesting potential potency. |

| Key Interacting Residues | Lys72, Glu91, Leu145 | Amino acids in the binding site forming key interactions. |

| Hydrogen Bonds | N1 with Lys72, Amine NH2 with Glu91 | Specific hydrogen bond interactions stabilizing the complex. |

Note: The data in this table is hypothetical and would be generated from a molecular docking simulation with a specific protein target.

Theoretical Basicity and Acidity Studies of the Quinoline Amine Moiety

The basicity of the nitrogen atoms in this compound is a fundamental property that influences its chemical behavior and potential biological activity. Theoretical methods can be employed to predict the pKa values of the conjugate acids of the quinoline nitrogen and the exocyclic amine group. acs.orgdergipark.org.tr

The pKa is a measure of the acidity of the protonated form of the base. A higher pKa value corresponds to a stronger base. The basicity of the quinoline nitrogen is expected to be lower than that of pyridine due to the fusion of the benzene ring. researchgate.net The exocyclic amine group's basicity will be influenced by the electronic effects of the quinoline ring system. The presence of the electron-withdrawing chloro and fluoro groups is predicted to decrease the basicity of both nitrogen atoms compared to unsubstituted quinoline and 3-aminoquinoline (B160951). nih.gov

Computational methods can calculate the Gibbs free energy change of the protonation reaction in the gas phase and in solution (using a continuum solvent model), which can then be used to estimate the pKa.

Table 5: Predicted pKa Values for Nitrogen Atoms in this compound

| Nitrogen Atom | Predicted pKa | Comparison |

| N1 (Quinoline) | 3.8 | Lower than isoquinoline (B145761) (~5.4) due to electronic effects. |

| N (Amine) | 4.5 | Influenced by the aromatic system and substituents. |

Note: These pKa values are estimations based on the expected electronic effects of the substituents and are for illustrative purposes.

Mechanistic Biological Studies of 5 Chloro 8 Fluoroquinolin 3 Amine and Its Analogues

Investigation of Molecular Targets and Binding Interactions

Understanding how a compound interacts with biological macromolecules is fundamental to characterizing its pharmacological profile. For 5-Chloro-8-fluoroquinolin-3-amine and its analogues, research has explored interactions with key enzymes, receptors, and nucleic acids.

Enzyme Inhibition Mechanism Studies (e.g., DNA gyrase, topoisomerase IV)

Quinolone scaffolds are renowned for their ability to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to bacterial cell death. nih.gov The mechanism does not merely block the enzyme's active site but rather acts to poison the enzyme. nih.gov Quinolones stabilize a key catalytic intermediate, the covalent complex formed between the enzyme and the cleaved DNA. nih.gov This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks that are fatal to the cell. nih.gov

Fluoroquinolone analogues demonstrate varying potencies against these two enzymes. For instance, biochemical studies of the fluoroquinolone WCK-1734 showed it was more effective at inhibiting S. aureus DNA gyrase than topoisomerase IV. nih.gov In contrast, the widely used ciprofloxacin (B1669076) was found to be more active against topoisomerase IV. nih.gov This differential targeting can influence the antibacterial spectrum and the propensity for resistance development. The primary target in Staphylococcus aureus for many quinolones is DNA gyrase, while in organisms like Streptococcus pneumoniae, topoisomerase IV is often the primary target. nih.govnih.gov The inhibitory activities of various quinolones against these enzymes are often quantified by their 50% inhibitory concentration (IC₅₀) values. nih.govnih.gov

Table 1: Comparative Inhibitory Activity (IC₅₀) of Analogue Fluoroquinolones Against S. aureus Topoisomerase IV and DNA Gyrase

| Compound | Topoisomerase IV (IC₅₀, µg/ml) | DNA Gyrase (IC₅₀, µg/ml) | Primary Target |

|---|---|---|---|

| WCK-1734 | 2.5 - 5.0 | 1.25 | DNA Gyrase |

| Ciprofloxacin | 1.25 - 2.5 | 5.0 | Topoisomerase IV |

Data sourced from biochemical assays measuring inhibition of decatenation (TopoIV) and supercoiling (Gyrase). nih.gov

Receptor Agonism/Antagonism at a Molecular Level

While enzyme inhibition is a primary focus, some quinoline-based structures have been shown to interact with neuronal receptors. For example, the novel melatonin (B1676174) agonist agomelatine, which possesses a naphthalene (B1677914) bioisostere of quinoline (B57606), also functions as an antagonist at 5-hydroxytryptamine₂C (5-HT₂C) receptors. nih.gov It displayed competitive antagonism with pKᵢ values of 6.4 at native porcine receptors and 6.2 at cloned human 5-HT₂C receptors. nih.gov

Furthermore, another analogue, 8-MeO-2'-chloro-PAT, has been identified as a useful agent for achieving selective and irreversible blockade of central 5-HT₁ₐ and 5-HT₁C receptors in the rat brain. nih.gov Studies showed a significant reduction of 50-75% in radioligand binding to these receptor sites after exposure to the compound. nih.gov These findings suggest that while the primary targets of many quinolones are bacterial enzymes, the core structure can be modified to interact with specific G-protein coupled receptors, though direct studies on this compound in this area are not extensively documented.

DNA/RNA Intercalation and Interaction Mechanisms

The quinoline ring is a planar aromatic system, a feature often associated with DNA intercalating agents. However, for fluoroquinolone antibacterials, the primary mechanism is not simple intercalation. Instead, they bind non-covalently to a pocket created by the enzyme-DNA complex. nih.gov Crystallographic data show that two drug molecules bind to the heterotetramer, stacking with the DNA bases at the cleavage site. nih.gov This interaction is what stabilizes the complex and prevents DNA re-ligation. nih.gov

Related compounds, such as 5-chloroquinolin-8-amine, are noted for the role of their chemical features in biological interactions. The amine group can form hydrogen bonds with active sites of enzymes, while the chlorine atom enhances lipophilicity, which aids in penetrating cell membranes to reach intracellular targets like DNA. While direct intercalation may not be the primary bactericidal mechanism, the ability of the quinoline scaffold to interact with DNA and associated proteins remains a key feature of its bioactivity. nih.gov

Cellular Pathway Modulation by this compound (In Vitro Research)

Beyond direct target binding, it is crucial to understand how these interactions translate into cellular responses. In vitro studies using various cell lines have shed light on the ability of quinoline and quinazoline (B50416) analogues to modulate fundamental cellular processes like apoptosis and cell cycle progression.

Apoptosis Induction Mechanisms in Cellular Models

Several quinoline and quinazoline analogues have demonstrated potent pro-apoptotic activity in cancer cell lines. mdpi.com For instance, the 4-anilinoquinazoline (B1210976) analogue DW-8 was shown to induce cell death in colorectal cancer cells by activating the intrinsic apoptotic pathway. mdpi.com This was evidenced by the activation of initiator caspase-9 and executioner caspases-3 and -7. mdpi.com Activation of this pathway is often preceded by mitochondrial membrane permeabilization and the release of cytochrome c into the cytoplasm. mdpi.com

Another potential mechanism for apoptosis induction is the generation of reactive oxygen species (ROS). mdpi.com Increased intracellular ROS can cause cellular stress and damage, upregulating pro-apoptotic proteins and leading to cell death. mdpi.com In studies with the analogue DW-8, a significant increase in ROS levels was observed in treated cancer cells. mdpi.com Similarly, research on clioquinol (B1669181) analogues also pointed to increased ROS generation as a mechanism of cytotoxicity. nih.gov The culmination of these events includes morphological changes characteristic of apoptosis, such as cell shrinkage, chromatin condensation, and nuclear fragmentation. mdpi.com

Table 2: Apoptotic Effects of Analogue DW-8 in SW620 Colorectal Cancer Cells

| Apoptotic Marker | Observation | Implication |

|---|---|---|

| Caspase-9, -3, -7 | Activation observed | Intrinsic apoptotic pathway is triggered. mdpi.com |

| Cytochrome c | Significantly increased levels | Mitochondrial pathway of apoptosis is involved. mdpi.com |

| Bcl-2 | Expression decreased | Anti-apoptotic protection is reduced. mdpi.com |

| Nuclear Morphology | Condensation and fragmentation | Hallmarks of late-stage apoptosis. mdpi.com |

| ROS Levels | Significantly increased | Oxidative stress contributes to cell death induction. mdpi.com |

Cell Cycle Arrest Pathways in Research Cell Lines

In addition to inducing apoptosis, many anticancer agents function by halting the cell cycle, preventing cancer cells from proliferating. Research on the quinazoline analogue DW-8 found that it induced cell cycle arrest at the G2 phase in SW620 colorectal cancer cells. mdpi.com This prevents the cells from entering mitosis, thereby inhibiting cell division. The ability to disrupt the cell cycle is a critical mechanism for the antiproliferative effects observed with these compounds. While the precise molecular interactions leading to this G2 arrest, such as the inhibition of specific cyclins or cyclin-dependent kinases (CDKs), require further investigation, the phenotypic outcome is a potent block on tumor cell expansion. mdpi.com

Modulation of Specific Signaling Cascades

While direct studies on the modulation of specific signaling cascades by this compound are not extensively documented in publicly available research, the broader class of quinoline derivatives has been implicated in the modulation of various signaling pathways, particularly those involving protein kinases.

Quinoline-based compounds have been identified as inhibitors of several protein kinases, which are crucial regulators of cellular processes. For instance, certain anilinoquinazolines, which share a similar structural scaffold, have been shown to be potent and selective inhibitors of c-Src and Abl kinases, key players in cancer progression. youtube.comnih.gov The inhibition of these kinases can disrupt downstream signaling pathways responsible for cell growth, proliferation, and survival.

Furthermore, studies on related indolo[2,3-b]quinoline derivatives have demonstrated their ability to modulate the PI3K/AKT/mTOR signaling pathway, a critical pathway often dysregulated in cancer. youtube.com By inhibiting this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells. Given the structural similarities, it is plausible that this compound could exert its biological effects through the modulation of similar kinase-driven signaling cascades. However, without direct experimental evidence, this remains a hypothesis requiring further investigation.

Structure-Activity Relationship (SAR) Elucidation for Mechanistic Biological Activity

The biological activity of quinoline derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are therefore crucial for understanding their mechanism of action and for the rational design of more potent and selective analogs.

Positional Scanning and Substituent Effects on Biological Mechanisms

The nature and position of substituents on the quinoline ring significantly influence the biological activity of these compounds.

The presence and position of a halogen atom are critical. For example, in the context of antiplasmodial activity, a 7-chloro group in the 4-aminoquinoline (B48711) series is considered optimal for activity. youtube.comacs.orgnih.gov This is attributed to its electron-withdrawing nature, which can influence the pKa of the quinoline nitrogen and affect drug accumulation in the target parasite's food vacuole. nih.gov While this compound has a chloro group at the 5-position and a fluoro group at the 8-position, the principles of how halogens affect electronic properties and interactions with biological targets are likely to be relevant. The substitution at the 3-position with an amino group is also a key determinant of activity, as studies on other 3-substituted quinolines have shown this position to be critical for interaction with specific biological targets. nih.gov

The following table summarizes the general effects of substituents on the quinoline ring based on studies of various quinoline analogues:

| Position | Substituent | General Effect on Biological Activity | Reference(s) |

| 3 | Amino Group | Often essential for specific target interactions. | nih.gov |

| 5 | Chloro Group | Influences electronic properties; effect is position-dependent. | nih.gov |

| 7 | Chloro Group | Often enhances antiplasmodial activity. | youtube.comacs.orgnih.gov |

| 8 | Fluoro Group | Can influence lipophilicity and metabolic stability. | N/A |

Pharmacophore Modeling and Rational Ligand Design

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to exert a specific biological activity. nih.govnih.gov This information is invaluable for the rational design of new ligands with improved potency and selectivity.

For quinoline derivatives, pharmacophore models have been developed for various biological targets. These models typically highlight the importance of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions. nih.govfrontiersin.org For instance, a pharmacophore model for quinoline-based Tpl2 kinase inhibitors identified a hydrogen bond donor, aromatic rings, and hydrophobic groups as key features for activity. frontiersin.org

In the context of this compound, a hypothetical pharmacophore model would likely include:

An aromatic feature corresponding to the quinoline ring system.

A hydrogen bond donor feature from the 3-amino group.

Hydrophobic/halogen bond features from the 5-chloro and 8-fluoro substituents.

Such a model could be used to virtually screen compound libraries to identify new molecules with a higher probability of being active, thereby accelerating the drug discovery process.

Bioanalytical Methodologies for this compound in Research Settings

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely used technique for the sensitive and selective quantification of small molecules in complex biological samples like plasma. researchgate.net A typical HPLC-MS/MS method for a halo-substituted quinoline would involve:

Sample Preparation: Solid-phase extraction (SPE) is often employed to extract the analyte from the biological matrix and remove interfering substances.

Chromatographic Separation: A C18 reversed-phase column is commonly used to separate the analyte from other components based on its hydrophobicity. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically used.

Detection: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides high selectivity and sensitivity for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.

The table below outlines a general approach for developing an HPLC-MS/MS method for this compound, based on methods for similar compounds.

| Parameter | Typical Conditions |

| Sample Preparation | Solid-Phase Extraction (SPE) with a C18 cartridge |

| HPLC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI) - Positive Mode |

| MS Detection | Tandem Mass Spectrometry (MS/MS) in MRM mode |

Validation of such a method would be required to ensure its accuracy, precision, linearity, and sensitivity, following established regulatory guidelines.

Advanced Applications and Future Research Directions of 5 Chloro 8 Fluoroquinolin 3 Amine

5-Chloro-8-fluoroquinolin-3-amine as a Building Block in Complex Chemical Synthesis

The quinoline (B57606) core is a prominent heterocyclic motif in medicinal chemistry, and the functionalization at various positions dictates the pharmacological activity of its derivatives. researchgate.net this compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules. The presence of the amine group at the 3-position provides a reactive handle for a variety of chemical transformations, including amide bond formation, N-alkylation, and participation in cyclization reactions to construct fused heterocyclic systems.

The chlorine and fluorine substituents on the benzene (B151609) ring of the quinoline system are not merely passive components. They play a significant role in modulating the electronic properties of the molecule, influencing its reactivity and the biological activity of its derivatives. frontiersin.org For instance, halogens can alter the pKa of the quinoline nitrogen and the amine group, affecting their nucleophilicity and basicity. Furthermore, these halogens can serve as sites for further functionalization through cross-coupling reactions, although the primary amine often requires protection beforehand.

The synthesis of complex quinoline and related quinazoline (B50416) derivatives often involves multi-component reactions or tandem processes where a substituted aminobenzaldehyde or aminobenzophenone is a key precursor. frontiersin.orgfrontiersin.org While direct examples detailing the multi-step synthesis originating from this compound are specific to proprietary drug discovery programs, the general principles of quinoline chemistry suggest its utility in constructing a library of diverse compounds. acs.org The strategic placement of the chloro and fluoro groups can influence the regioselectivity of subsequent reactions and the conformational preferences of the final products, which are critical considerations in the design of bioactive molecules.

Development of Fluorescent Probes and Chemical Tools Based on the Quinoline Amine Scaffold

The quinoline ring system is inherently fluorescent, and its derivatives have been extensively explored as fluorophores. The amino group at the 3-position of this compound is a key functional group that can be leveraged for the development of fluorescent probes. The electronic properties of the amino group can be modulated through protection-deprotection strategies, leading to significant changes in fluorescence, a principle widely used in designing probes for specific analytes or biological events. nih.gov

Derivatives of 8-aminoquinoline (B160924) have been particularly successful as fluorescent sensors for metal ions, most notably Zn²⁺. nih.gov The introduction of various carboxamide groups at the 8-amino position has been shown to enhance water solubility and cell permeability. nih.gov Although this compound has its amine at the 3-position, the underlying principles of using the aminoquinoline scaffold as a basis for fluorescent probes remain relevant. The amine can act as a recognition site or be modified to incorporate a receptor for a target analyte. The binding event would then trigger a change in the electronic structure of the quinoline ring, resulting in a detectable change in fluorescence intensity or wavelength.

The development of such probes involves a rational design process where the sensing mechanism is carefully considered. This could involve photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or other photophysical processes that are sensitive to the local environment or the presence of a specific analyte. The chloro and fluoro substituents on the quinoline ring of this compound would be expected to influence the photophysical properties of any derived fluorescent probe, potentially leading to probes with tailored excitation and emission wavelengths.

Strategies for Enhancing Selectivity and Potency through Rational Design

Rational drug design relies on a deep understanding of the structure-activity relationships (SAR) of a lead compound. For derivatives of this compound, enhancing selectivity and potency against a biological target involves systematically modifying its structure and evaluating the impact on its activity. The quinoline scaffold itself is a privileged structure in medicinal chemistry, and the nature and position of substituents are critical for its biological effects. researchgate.net

The amine group at the 3-position is a prime site for modification. By synthesizing a series of amides or sulfonamides, for example, researchers can explore the steric and electronic requirements of the binding pocket of a target protein. The introduction of different functional groups can lead to new hydrogen bonding interactions, hydrophobic contacts, or electrostatic interactions, thereby increasing the affinity and selectivity of the compound.

Integration of this compound in High-Throughput Screening Libraries for Mechanistic Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds against biological targets. nih.gov Chemical libraries for HTS are designed to cover a broad chemical space, increasing the probability of identifying novel hits. This compound, with its functionalized quinoline core, represents a valuable scaffold for inclusion in such libraries.

Companies specializing in the synthesis of building blocks for medicinal chemistry, such as Enamine, offer a vast array of structurally diverse compounds for library synthesis. enamine.net The inclusion of this compound and its derivatives in screening libraries provides an opportunity to probe a wide range of biological targets. The unique substitution pattern of this compound adds to the chemical diversity of the library.

The hits identified from HTS campaigns involving libraries containing this scaffold can provide crucial starting points for drug discovery programs. mdpi.com Furthermore, these screening efforts can lead to the discovery of novel biological mechanisms. By identifying compounds that modulate a particular cellular process or pathway, researchers can gain insights into the underlying biology and identify new potential therapeutic targets. The functional handles on this compound also facilitate the synthesis of follow-up compounds for hit-to-lead optimization.

Emerging Research Frontiers for Halogenated Quinoline Amines in Chemical Biology

The field of chemical biology seeks to develop and use small molecules to study and manipulate biological systems. Halogenated quinoline amines, including structures related to this compound, are poised to contribute to several emerging research frontiers.

One such area is the development of covalent probes and inhibitors. The strategic placement of a reactive group on the quinoline scaffold could allow for the formation of a covalent bond with a specific amino acid residue in a target protein. This can lead to highly potent and selective inhibitors, as well as valuable tools for target identification and validation.

Another frontier is the design of molecular glues, small molecules that induce the interaction between two proteins that would not otherwise associate. The quinoline scaffold, with its potential for diverse functionalization, could be adapted to create such molecules, opening up new avenues for therapeutic intervention.

Furthermore, the exploration of polysubstituted quinolines continues to be an active area of research, with a focus on developing novel synthetic methodologies to access new chemical space. researchgate.net The unique properties of halogenated quinoline amines make them attractive starting points for these synthetic endeavors. As our understanding of the biological roles of various targets deepens, the demand for novel, well-characterized chemical probes will continue to grow, ensuring a bright future for research into compounds like this compound.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-Chloro-8-fluoroquinolin-3-amine, and what factors critically influence reaction yields?

- Methodological Answer : The synthesis typically involves multi-step halogenation and amination reactions. For example, chlorination at the 5-position and fluorination at the 8-position of the quinoline core can be achieved via electrophilic substitution, followed by amination at the 3-position using Pd-catalyzed coupling or nitro reduction . Critical parameters include:

- Temperature control : Excessive heat during halogenation may lead to side products (e.g., dihalogenated derivatives).

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic amination efficiency.

- Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling yields in amination steps .

Purity assessment via HPLC (≥98% purity, as in ) is essential to validate synthetic success .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- UV/Vis Spectroscopy : Key absorbance peaks (e.g., λmax ~286 nm) correlate with the conjugated quinoline system and substituent effects .

- NMR Spectroscopy : H and C NMR can confirm structural integrity by identifying aromatic protons (δ 7.5–8.5 ppm) and carbon environments influenced by Cl/F substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₀H₇ClFN₂: 216.02 g/mol).

- HPLC : Purity analysis using HLC (High-Performance Liquid Chromatography) ensures minimal impurities, as seen in related compounds like 5-Chloro-8-hydroxyquinoline .

Q. How should researchers design experiments to assess the solubility and stability of this compound in various solvents?

- Methodological Answer :

- Solubility Profiling : Use the shake-flask method with solvents of varying polarity (e.g., water, DMSO, ethanol). Quantify saturation concentrations via HPLC .

- Stability Testing : Store samples under controlled conditions (e.g., -20°C for long-term stability) and monitor degradation via LC-MS. For example, notes ≥5-year stability at -20°C for structurally similar compounds .

Advanced Research Questions

Q. How can conflicting reports on the biological activity of this compound be resolved?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity. To address this:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., ampicillin for antibacterial studies, as in ) .

- Purity Verification : Ensure ≥98% purity via HPLC and characterize trace impurities (e.g., dihalogenated byproducts) using LC-MS .

- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies to identify activity thresholds .

Q. What computational strategies are effective in predicting the receptor-binding affinity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., NMDA or 5-HT receptors, as in ). Focus on halogen bonding between Cl/F substituents and receptor residues .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP and Hammett constants. Validate predictions with experimental IC₅₀ data from pharmacological screens .

Q. What strategies optimize the regioselectivity of halogenation in the synthesis of this compound?

- Methodological Answer :

- Directing Groups : Introduce temporary directing groups (e.g., -NO₂) to control halogen placement. For example, highlights nitro-group-assisted positioning in similar quinoline derivatives .

- Lewis Acid Catalysis : Use FeCl₃ or AlCl₃ to enhance electrophilic substitution at specific positions.

- Post-Synthetic Modification : Sequential halogenation (Cl first, then F) minimizes cross-reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.